2-(4-bromophenyl)ethanamine Hydrobromide
Overview
Description
2-(4-bromophenyl)ethanamine hydrobromide is a chemical compound that can be synthesized through various chemical reactions involving brominated intermediates and ethanamine structures. The compound is characterized by the presence of a bromine atom attached to the phenyl ring, which is further linked to an ethanamine group. This structure is a key intermediate in the synthesis of various pharmaceuticals and other organic compounds.
Synthesis Analysis
The synthesis of related brominated compounds has been explored in several studies. For instance, the synthesis of 2-bromo-[1-14C]ethanamine hydrobromide was achieved from [2-14C]ethan-1-01-2-amine hydrochloride by reaction with HBr at elevated temperatures, yielding up to 90% of the product with high purity . Similarly, the synthesis of 2-bromo-1-(4-hydroxyphenyl)ethanone, a related compound, was performed using Br2 as the brominating reagent, achieving a yield of 64.7% . These methods provide insights into the potential synthetic routes for 2-(4-bromophenyl)ethanamine hydrobromide, highlighting the use of bromination reactions and the importance of temperature control and purification steps.
Molecular Structure Analysis
The molecular structure of brominated compounds is often characterized using techniques such as X-ray diffraction. For example, the crystal structure of 4-bromo-1,2,2,3-tetramethyl-1-phenylphosphetanium bromide was determined, revealing a puckered four-membered ring with a dihedral angle of 34.0° . Although this compound is not directly related to 2-(4-bromophenyl)ethanamine hydrobromide, the analysis demonstrates the utility of structural characterization in understanding the geometry and stereochemistry of brominated organic molecules.
Chemical Reactions Analysis
Brominated compounds participate in various chemical reactions. The palladium-catalyzed reaction of 2-hydroxy-2-methylpropiophenone with aryl bromides leads to multiple arylation via C-C and C-H bond cleavages . Additionally, the synthesis of 2-(phenylthio)ethanamine from 2-phenylthio ethyl bromide by Gabriel reaction indicates the reactivity of brominated ethyl compounds in nucleophilic substitution reactions . These studies suggest that 2-(4-bromophenyl)ethanamine hydrobromide could also undergo similar reactions, contributing to its versatility as an intermediate.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated compounds are influenced by the nature of the substituents on the aromatic ring. For instance, the phase transition temperatures and thermodynamic parameters of polymers based on brominated compounds were found to decrease with the increasing breadth of the molecules . This trend is relevant for understanding the behavior of 2-(4-bromophenyl)ethanamine hydrobromide, as the presence of the bromine atom could affect its melting point, solubility, and other physical properties.
Scientific Research Applications
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Synthesis of Pyrazinoisoquinoline Derivatives
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Synthesis of N-2-(4-bromophenyl)ethyl Chloroacetamide
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Synthesis of Alkyl Arylamino Sufides
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Synthesis of Thiazolines and Thiazines
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Synthesis of Optically Active Tertiary Phosphines
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Synthesis of Secondary Amines
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Synthesis of 1-naphthylmethyl)ethanamine Hydrobromide
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Synthesis of 2-[(4-Bromophenyl)phenylmethoxy]ethyl(dimethyl)ammonium Chloride
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Synthesis of Bromazine Hydrobromide
Safety And Hazards
“2-(4-bromophenyl)ethanamine Hydrobromide” is considered hazardous. It causes severe skin burns and eye damage . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it’s advised to wash off immediately with plenty of water .
properties
IUPAC Name |
2-(4-bromophenyl)ethanamine;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN.BrH/c9-8-3-1-7(2-4-8)5-6-10;/h1-4H,5-6,10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUWPMHYAMOUYKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCN)Br.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Br2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80373729 | |
Record name | 2-(4-Bromophenyl)ethan-1-amine--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80373729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromophenyl)ethanamine Hydrobromide | |
CAS RN |
206559-45-7 | |
Record name | Benzeneethanamine, 4-bromo-, hydrobromide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=206559-45-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(4-Bromophenyl)ethan-1-amine--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80373729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 206559-45-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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